molecular formula C17H19N5O4S B2915407 2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-25-3

2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2915407
CAS No.: 898346-25-3
M. Wt: 389.43
InChI Key: PHUZPRNBDHEBLA-UHFFFAOYSA-N
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Description

2-Ethyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound is designed as a multi-targeted agent, with its core structure integrating two privileged pharmacophores known for diverse biological activities: the thiazole ring and the 1,2,4-triazole ring . The molecular architecture is further refined with a 4-nitrophenyl group and a morpholino moiety, which are strategically incorporated to modulate electronic properties, solubility, and potential target binding affinity. The primary research application of this compound is in the investigation of novel anticancer therapies. Compounds based on the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have demonstrated excellent anticancer properties in screens against the NCI-60 human tumor cell line panel, with specific derivatives showing promising activity against leukemia cell lines . The morpholino group is a common feature in drug design, often used to improve pharmacokinetic properties and engage in key hydrogen-bonding interactions with biological targets. The 4-nitrophenyl substituent may contribute to electron-withdrawing characteristics that influence the compound's interaction with enzyme active sites. While the exact mechanism of action for this specific analog is a subject of ongoing research, analogous molecules in its class have been identified as potential non-camptothecin topoisomerase I (Top1) inhibitors, displaying superior inhibitory activity compared to the natural inhibitor camptothecin in vitro . Other related compounds have been reported as inhibitors of kinases and phospholipase C-γ2 (PLC-γ2), suggesting that this chemical series may act on multiple nodes in cancer cell signaling and proliferation pathways . Researchers value this compound as a versatile chemical tool for probing biological mechanisms and as a lead structure for the development of new oncotherapeutic agents. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethyl-5-[morpholin-4-yl-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-2-13-18-17-21(19-13)16(23)15(27-17)14(20-7-9-26-10-8-20)11-3-5-12(6-4-11)22(24)25/h3-6,14,23H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUZPRNBDHEBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are heavily influenced by substituents at the 5-position. Key analogues include:

Compound Name Substituents at 5-Position Molecular Weight Key Properties/Activities Reference
Target Compound Morpholino(4-nitrophenyl)methyl ~430.48* Predicted enhanced polarity, anticancer potential -
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl + 3-methylpiperidinyl 374.48 Noted fluorinated lipophilic group
2-Ethyl-5-((4-(2-fluorophenyl)piperazinyl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-(2-Fluorophenyl)piperazinyl + furan-2-yl 427.50 Dual heterocyclic, antimicrobial potential
(Z)-5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)thiadiazole derivative Hydrazono-thiadiazole 450.50† Anticancer activity (NCI 60 lines)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl 260.29 Anticonvulsant (MES model)

*Estimated based on molecular formula C₁₉H₂₂N₆O₄S.
†From .

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound increases polarity and may enhance binding to charged biological targets compared to fluorophenyl or alkyl groups .
  • Heterocyclic Moieties : Morpholine and piperazine substituents improve water solubility, whereas furan or thiadiazole groups may enhance π-π stacking interactions .
  • Bioactivity Trends: Fluorinated derivatives (e.g., 3c in ) show anticonvulsant activity, while hydrazono-thiadiazole derivatives (e.g., ) exhibit anticancer properties.

Spectral and Analytical Data

  • ¹H/¹³C NMR: The target’s nitro group would deshield adjacent protons, causing distinct δ ~8.0–8.5 ppm aromatic signals, contrasting with fluorophenyl (δ ~7.0–7.5 ppm) or morpholino (δ ~3.5–4.0 ppm) environments .
  • LCMS (ESI+) : Molecular ion peaks for nitro-substituted compounds are typically [M+H]⁺ at m/z ~431, compared to m/z 375–428 for fluorinated or heterocyclic analogues .

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